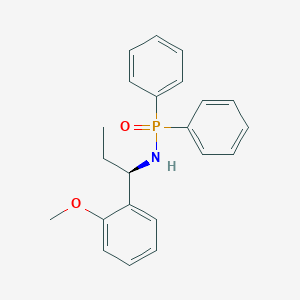
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a diphenylphosphoryl group, a methoxyphenyl group, and a propan-1-amine backbone, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of diphenylphosphoryl chloride with 1-(2-methoxyphenyl)propan-1-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; often in solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or thiols; conditions depend on the specific nucleophile and desired product.
Major Products Formed
Aplicaciones Científicas De Investigación
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the propan-1-amine backbone provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-N-diphenylphosphoryl-1-(2-hydroxyphenyl)propan-1-amine: Similar structure but with a hydroxy group instead of a methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-chlorophenyl)propan-1-amine: Contains a chlorine atom in place of the methoxy group.
(1R)-N-diphenylphosphoryl-1-(2-nitrophenyl)propan-1-amine: Features a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
865874-26-6 |
|---|---|
Fórmula molecular |
C22H24NO2P |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(1R)-N-diphenylphosphoryl-1-(2-methoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C22H24NO2P/c1-3-21(20-16-10-11-17-22(20)25-2)23-26(24,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-17,21H,3H2,1-2H3,(H,23,24)/t21-/m1/s1 |
Clave InChI |
PJPWOQOCIHOSPX-OAQYLSRUSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCC(C1=CC=CC=C1OC)NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


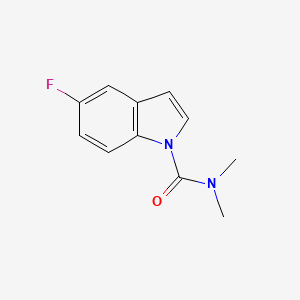
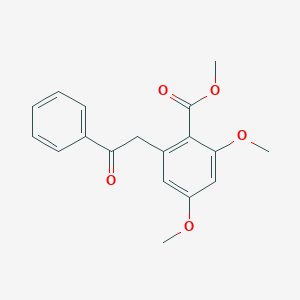
![2-[6-(9,9'-Spirobi[fluorene]-2-yl)pyren-1-yl]-9,9'-spirobi[fluorene]](/img/structure/B12536900.png)
![3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol](/img/structure/B12536907.png)
![1H-Imidazol-2-amine, N-[4-[(4-ethoxyphenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B12536914.png)
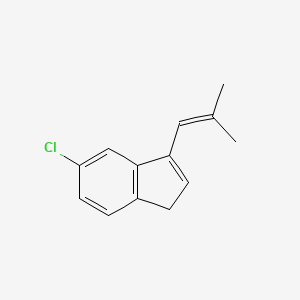
![1,3-Bis[(4-methylcyclohex-3-en-1-yl)methoxy]propan-2-ol](/img/structure/B12536934.png)
![(3,9-Didecyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B12536936.png)
![[3-(Hydroxymethyl)oxetan-3-yl]methanol;nitric acid](/img/structure/B12536950.png)
![Benzo[d]oxazol-2-yl(4-bromophenyl)methanone](/img/structure/B12536956.png)
![4-hydroxy-3-[N-(4-hydroxy-3-methylphenyl)-C-methylcarbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12536960.png)
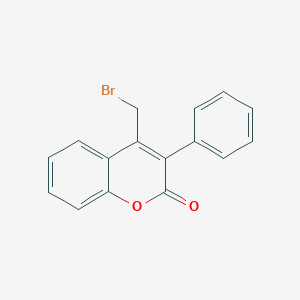
![Acetonitrile,2-[[2,3-dihydro-5-(1-methylethyl)-1,4-benzodioxin-6-yl]oxy]-](/img/structure/B12536975.png)

